Methods of Synthesis
The synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves a multi-step organic synthesis process. A common method includes the reaction of N-benzyl-4-piperidone with an amino acid amide, often facilitated by solid-phase synthesis techniques. This approach allows for the introduction of diverse substituents on the spiropiperidine scaffold, enhancing the compound's versatility and biological activity.
Key parameters during synthesis include:
Structural Characteristics
The molecular structure of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one features a spiro carbon atom connecting two distinct ring systems: a piperidine ring and an imidazolidinone ring. The benzyl group at the 8-position serves as a functional handle for further chemical modifications.
Reactivity Profile
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is known to participate in various chemical reactions due to its reactive functional groups:
These reactions facilitate the synthesis of derivatives with varied biological activities.
Biological Interactions
The mechanism of action for 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one primarily involves its role as an agonist at specific G protein-coupled receptors (GPCRs), particularly the nociceptin/orphanin FQ opioid peptide receptor (NOP receptor). This interaction modulates pain perception, anxiety levels, and motor behavior.
The versatility of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one extends across various scientific fields:
The structural landscape of 1,3,8-triazaspiro[4.5]decan-4-one derivatives is defined by systematic substitutions at the N1, N3, and N8 positions of the tricyclic framework. The parent compound features a spiro junction at carbon-5 connecting a six-membered cyclohexane ring with a five-membered pyrrolidinone ring containing two amide nitrogens (N1, N3) and one tertiary amine nitrogen (N8). The prototypical 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 170921-48-9) has the molecular formula C₁₄H₁₉N₃O (MW: 245.32 g/mol) and exhibits a solid crystalline morphology under standard conditions [1] [2] . Its structure is unambiguously defined by the SMILES notation "O=C1NCNC11CCN(CC2=CC=CC=C2)CC1", which specifies the spiro-conjugated system and the benzyl moiety attached to N8 [3] [4].
The carbonyl group at position 4 creates a hydrogen-bond accepting site, while the secondary amine (NH) at position 3 serves as a hydrogen-bond donor. This amphoteric character enables diverse molecular interactions critical to biological activity. The benzyl substituent introduces aromatic π-system capabilities and enhances lipophilic character compared to simpler alkyl analogs. Computational analyses reveal a topological polar surface area (TPSA) of 44.37 Ų and moderate lipophilicity (consensus LogP: 1.07), indicating balanced membrane permeability and aqueous solubility profiles suitable for drug development [3].
Table 1: Structural and Physicochemical Comparison of Triazaspirodecanone Derivatives
Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Polar Surface Area (Ų) |
---|---|---|---|---|
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one | C₁₄H₁₉N₃O | 245.32 | Benzyl (N8) | 44.37 |
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one | C₁₃H₁₇N₃O | 231.29 | Phenyl (N1) | 41.47 |
8-Benzhydryl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | C₂₇H₂₉N₃O | 411.50 | Benzhydryl (N8), Phenyl (N1), Methyl (N3) | 38.38 |
8-Benzhydryl-1-phenyl-3-(prop-2-ynyl)-1,3,8-triazaspiro[4.5]decan-4-one | C₂₉H₂₉N₃O | 435.56 | Benzhydryl (N8), Phenyl (N1), Propargyl (N3) | 38.38 |
The strategic incorporation of spirocyclic nitrogen heterocycles into medicinal chemistry evolved from early 20th-century alkaloid research, where naturally occurring spiro compounds demonstrated complex bioactivity profiles. Synthetic access to 1,3,8-triazaspiro[4.5]decan-4-one scaffolds emerged in the 1970s-1980s through innovative cyclization strategies, notably via intramolecular Mannich reactions or cyclocondensation of diamines with carbonyl precursors. The benzyl-substituted derivative (CAS 170921-48-9) first appeared in chemical databases in the early 1990s, coinciding with pharmaceutical exploration of spirocyclic frameworks for CNS targets [3] .
Significant industrial interest materialized when Boehringer Ingelheim designated the structurally related BI-3802 compound (featuring the triazaspirodecanone core) for open innovation distribution through their opnMe.com portal. This initiative highlighted the scaffold's potential in oncology drug discovery, particularly as protein-protein interaction inhibitors, though the specific 8-benzyl derivative remained primarily a synthetic building block during this period [3]. Commercial availability emerged through specialized suppliers like Ambeed and ChemShuttle in the 2010s, reflecting growing demand for spirocyclic intermediates in high-throughput screening libraries. Current applications focus on the compound's role as a conformationally constrained diamine precursor for synthesizing kinase inhibitors and epigenetic modulators [1] [2].
Table 2: Historical Timeline of Triazaspirodecanone Development
Time Period | Development Milestone | Significance |
---|---|---|
1970s-1980s | Synthetic methodologies for spirocyclic triaza compounds | Enabled systematic exploration of structural variations |
Early 1990s | Registration of 8-benzyl variant (CAS 170921-48-9) | Established specific derivative for pharmaceutical R&D |
2000s | Commercialization by specialty chemical suppliers | Improved accessibility for drug discovery programs |
2010s | Boehringer Ingelheim's BI-3802 distribution | Validated scaffold for oncology target modulation |
2020s | Inclusion in targeted libraries for protein degradation | Repurposing for novel therapeutic modalities |
The benzyl group at the N8 position serves as a critical pharmacophore element that profoundly influences the molecular behavior of triazaspirodecanone derivatives. Compared to unsubstituted or alkyl-substituted analogs, the 8-benzyl modification enhances lipophilic character (increasing LogP by approximately 1.5 units) while maintaining sufficient aqueous solubility (predicted solubility: 2.26 mg/mL) for biological testing [3]. This balanced hydrophobicity-hydrophilicity profile enables membrane permeation while retaining compatibility with physiological environments. Computational ADMET profiling indicates the benzyl moiety contributes to high gastrointestinal absorption (probability >80%) but restricts blood-brain barrier penetration, suggesting peripheral target engagement [3].
The aromatic π-system of the benzyl group enables stacking interactions with protein binding sites, particularly in enzymes featuring hydrophobic clefts. This is evidenced by the compound's predicted activity as a CYP2D6 inhibitor and P-glycoprotein substrate, indicating specific recognition by xenobiotic metabolism systems. The benzyl substituent's rotational freedom permits adaptive binding conformations unavailable to rigid fused-ring systems, while the methylene linker provides an optimal distance for engaging auxiliary binding pockets [3] . Structure-activity relationship studies of benzhydryl and phenethyl analogs demonstrate that the benzyl group represents a sweet spot between binding affinity and synthetic complexity, explaining its prevalence in screening libraries [6] [8].
Table 3: Benzyl Substituent Effects on Molecular Properties and Bioactivity
Property/Bioactivity Parameter | 8-Benzyl Derivative | Non-Substituted Analog | Biological Significance |
---|---|---|---|
Calculated LogP (consensus) | 1.07 | -0.45 | Enhanced membrane permeability |
Topological Polar Surface Area | 44.37 Ų | 58.60 Ų | Improved passive diffusion |
H-bond Donor/Acceptor Count | 2/3 | 3/3 | Reduced H-bond donation capacity |
CYP2D6 Inhibition (predicted) | Yes | No | Potential for drug-drug interactions |
P-gp Substrate (predicted) | Yes | No | Efflux transporter recognition |
Aqueous Solubility (ESOL) | 2.26 mg/mL | >10 mg/mL | Sufficient for in vitro assays |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0